molecular formula C11H12BrN B2793928 5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine CAS No. 1505644-43-8

5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine

Cat. No.: B2793928
CAS No.: 1505644-43-8
M. Wt: 238.128
InChI Key: HPLZQVPAYLSJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine (CAS 1803581-78-3 as its hydrochloride salt) is a spirocyclic amine featuring a brominated indene core fused to a cyclopropane ring. Its molecular formula is C₁₁H₁₃BrClN (hydrochloride form), with a molecular weight of 274.58 g/mol . This compound is marketed as a versatile small molecule scaffold for laboratory research, particularly in medicinal chemistry and drug discovery, due to its rigid spirocyclic structure and bromine substituent, which enhances reactivity and binding specificity .

Properties

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-8-1-2-9-7(5-8)3-4-11(9)6-10(11)13/h1-2,5,10H,3-4,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLZQVPAYLSJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2N)C3=C1C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromospiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-amine typically involves multiple steps, starting with the formation of the spirocyclic core One common method involves the cyclization of a suitable precursor under specific conditions to form the spirocyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine has potential applications in drug discovery and development due to its unique structure that may serve as a pharmacophore. Its derivatives could be explored for their therapeutic effects against various diseases, particularly in anti-inflammatory and anticancer research. Preliminary studies suggest that structural modifications can significantly alter interaction profiles with biological targets, indicating the compound's potential for selective binding characteristics .

Research indicates that compounds with similar structural frameworks exhibit significant biological activities. For instance, derivatives of spirocyclic compounds have been shown to interact with specific enzymes or receptors, modulating their activity and leading to various therapeutic outcomes. This suggests that this compound could similarly exhibit promising biological activities warranting further investigation .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to modify its structure effectively. The presence of the bromine atom makes it suitable for reactions with various nucleophiles such as amines or thiols .

Synthetic Routes

Common synthetic routes for producing this compound typically involve:

  • Bromination of 2',3'-dihydrospiro[cyclopropane-1,1'-indene].
  • Amination to introduce the amine group.
  • Formation of the hydrochloride salt to enhance stability and solubility .

Biological Studies

The compound is also used in biological studies to understand its interaction mechanisms with molecular targets. Interaction studies assess binding affinities to various biological targets such as enzymes or receptors, providing insights into its potential therapeutic effects .

Unique Features

The uniqueness of this compound lies in its specific spirocyclic structure combined with both bromine and amine functional groups. This combination enhances its versatility for various chemical reactions and applications in research and industry .

Mechanism of Action

The mechanism of action of 6-Bromospiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[cyclopropane-1,1'-indene] Derivatives

2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine Hydrochloride (CAS 1423030-97-0)
  • Molecular Formula : C₁₁H₁₄ClN
  • Molecular Weight : 195.69 g/mol
  • Key Differences: Lacks the bromine substituent at the 5'-position.
  • Applications : Used as a simpler scaffold for probing spirocyclic interactions in receptor binding studies .
1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3-amine (CAS 1250677-36-1)
  • Key Differences : Structural isomer with the cyclopropane fused at the 2'-position of indene. The altered fusion position changes the spatial orientation of functional groups, affecting interactions with biological targets .

Brominated vs. Methoxylated Analogues

6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine Hydrochloride (CAS 1427378-59-3)
  • Molecular Formula: C₁₂H₁₆ClNO
  • Key Differences : Methoxy (-OCH₃) substituent replaces bromine. Methoxy is electron-donating , creating a less electron-deficient aromatic system compared to the brominated compound. This difference impacts π-π stacking and hydrogen-bonding capabilities .

Spirocyclic Compounds with Heteroatoms

1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine Hydrochloride (CAS 1803594-66-2)
  • Molecular Formula: C₁₃H₁₈ClNO
  • Key Differences: Incorporates an oxygen-containing oxane ring instead of cyclopropane.

Reactivity

  • Electrophilic Substitution : The bromine atom in the 5'-position acts as a directing group , facilitating electrophilic aromatic substitution at the 4'- or 6'-positions. This contrasts with methoxylated analogues, where substitution occurs at ortho/para positions relative to the -OCH₃ group .
  • Cross-Coupling Reactions: Bromine enables Suzuki-Miyaura and Buchwald-Hartwig couplings, making the compound valuable for introducing aryl or amine functionalities. Non-halogenated analogues lack this versatility .

Antitrypanosomal Activity

  • Brominated Spiro Derivatives: Demonstrated enhanced binding to trypanosomal enzymes compared to non-brominated spiro compounds, likely due to halogen bonding with active-site residues .
  • Methoxylated Analogues : Show reduced potency in the same assays, highlighting the critical role of bromine in target engagement .

Kinase Inhibition

  • 5'-Bromo Compound : Used in the development of p300/CBP degraders, where bromine improves proteolysis-targeting chimera (PROTAC) efficiency by enhancing hydrophobic interactions .
  • Cyclopropane-Only Analogues : Less effective in PROTAC designs due to weaker target binding .

Commercial and Practical Considerations

Cost and Availability

  • 5'-Bromo Derivative : Priced at €698.00 per 50 mg (CymitQuimica), reflecting its specialized applications and synthetic complexity .
  • Non-Brominated Analogues: Lower cost (e.g., €200–€300 per 50 mg) due to simpler synthesis and broader availability .

Biological Activity

5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological activity, and applications in medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound hydrochloride
  • CAS Number : 1803581-78-3
  • Molecular Formula : C11H12BrN·HCl
  • Molecular Weight : 274.59 g/mol

The presence of bromine and amine groups contributes to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Bromination : The starting material, 2',3'-dihydrospiro[cyclopropane-1,1'-indene], undergoes bromination to introduce the bromine atom.
  • Amination : The brominated compound is then subjected to amination to form the amine functional group.
  • Hydrochloride Formation : The final product is often converted into its hydrochloride salt to enhance stability and solubility.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects.

Pharmacological Studies

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines. For example, compounds structurally related to 5'-Bromo-2',3'-dihydrospiro[cyclopropane] have shown IC50 values in the micromolar range against various cancer cell lines, indicating potential as an anticancer agent .
CompoundCell LineIC50 (µM)
Related Compound AHeLa0.87
Related Compound BA3750.55
5'-Bromo DerivativeHCT116~10

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the spirocyclic structure or functional groups can significantly influence its potency and selectivity towards specific biological targets.

Case Study 1: Antitumor Activity

In a study evaluating a series of spirocyclic compounds, derivatives similar to 5'-Bromo-2',3'-dihydrospiro[cyclopropane] were tested against human tumor cell lines. The results indicated that modifications at the bromine position could enhance cytotoxicity while reducing off-target effects .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of sphingosine kinases by compounds related to 5'-Bromo-2',3'-dihydrospiro[cyclopropane]. These studies demonstrated competitive inhibition with submicromolar Ki values, suggesting potential therapeutic applications in treating hyper-proliferative diseases .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine, and how can they be methodologically addressed?

  • Answer : The synthesis of spirocyclopropane derivatives often involves cyclopropanation via [2+1] cycloaddition or ring-opening strategies. A common challenge is controlling steric hindrance and regioselectivity due to the strained cyclopropane ring. For brominated analogs, bromination steps must be optimized to avoid over-substitution. Methodological solutions include:

  • Using transition-metal catalysts (e.g., palladium) to mediate cyclopropane formation under mild conditions .
  • Employing directed ortho-bromination with N-bromosuccinimide (NBS) to ensure selective bromination at the 5' position .
  • Purification via column chromatography or recrystallization to isolate the desired isomer .

Q. How can the structural and electronic properties of this compound be characterized for research applications?

  • Answer : A combination of spectroscopic and computational techniques is essential:

  • NMR : 1H/13C NMR to confirm the spirocyclic structure and bromine placement. Aromatic protons in the indene ring typically appear as multiplet signals between δ 6.5–7.5 ppm .
  • X-ray crystallography : Resolve the 3D geometry, particularly the dihedral angle between the cyclopropane and indene rings .
  • DFT calculations : Predict electronic effects of the bromine substituent on HOMO/LUMO levels, which influence reactivity in medicinal chemistry applications .

Q. What preliminary biological assays are suitable for evaluating this compound's bioactivity?

  • Answer : Initial screening should focus on target-agnostic assays to identify potential mechanisms:

  • Enzyme inhibition assays : Test against kinase panels (e.g., CDK8) due to structural similarities to known inhibitors .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT or resazurin assays .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or neurotransmitter transporters, leveraging the amine group's potential for hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of spirocyclopropane analogs?

  • Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. Strategies include:

  • Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., replacing bromine with chlorine) to isolate the role of the 5'-bromo group .
  • Meta-analysis of published data : Cross-reference IC50 values across studies using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Proteomics profiling : Use mass spectrometry to identify off-target interactions that may explain divergent results .

Q. What strategies optimize the compound's pharmacokinetic properties without compromising its spirocyclic scaffold?

  • Answer : Balancing stability and bioavailability requires:

  • Prodrug derivatization : Modify the primary amine to a carbamate or amide for enhanced membrane permeability, with enzymatic cleavage in vivo .
  • Lipophilicity tuning : Introduce polar groups (e.g., hydroxyl) on the indene ring to improve solubility while retaining cyclopropane rigidity .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., cyclopropane ring oxidation) and guide structural shielding .

Q. How can computational models predict the compound's interaction with understudied biological targets?

  • Answer : Integrate multi-scale modeling approaches:

  • Molecular docking : Screen against protein databases (e.g., PDB) using flexible docking algorithms to account for cyclopropane ring dynamics .
  • MD simulations : Simulate binding to membrane-bound targets (e.g., ion channels) over 100+ ns to assess stability of interactions .
  • Pharmacophore mapping : Identify conserved interaction features (e.g., bromine as a halogen bond donor) across targets like bromodomains or kinases .

Comparative and Mechanistic Questions

Q. How does the 5'-bromo substituent influence reactivity compared to non-halogenated spirocyclopropane analogs?

  • Answer : Bromine enhances electrophilic aromatic substitution (EAS) susceptibility and stabilizes transition states via resonance effects. Key differences include:

  • Reaction rates : Brominated analogs undergo slower EAS due to steric hindrance but show higher regioselectivity in cross-coupling reactions .
  • Electronic effects : The electron-withdrawing bromine lowers the indene ring's electron density, reducing nucleophilic attack susceptibility .
  • Biological interactions : Bromine acts as a hydrogen bond acceptor, improving binding affinity to hydrophobic enzyme pockets .

Q. What are the limitations of current synthetic routes for scaling up production for in vivo studies?

  • Answer : Low yields (typically 20–40%) and hazardous intermediates (e.g., brominating agents) are key bottlenecks. Solutions involve:

  • Flow chemistry : Improve reaction control and safety for cyclopropanation steps .
  • Catalyst recycling : Use immobilized catalysts (e.g., Pd on carbon) to reduce costs in cross-coupling steps .
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.